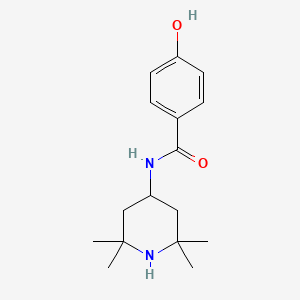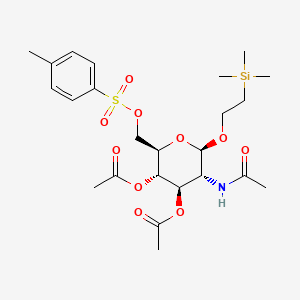
5-(2-Hydroxyethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. Sulfonamides, on the other hand, are a crucial class of drugs known for their antibacterial, antiviral, anticancer, and other pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary, but they generally follow the principles of green chemistry to minimize environmental impact and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may produce thiophene-based alcohols or amines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific enzyme isoform targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(2-Hydroxyethyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides, such as 5-(2-thienylthio)thiophene-2-sulfonamide and 5-(aminomethyl)thiophene-2-sulfonamide .
Uniqueness
What sets this compound apart from other similar compounds is its specific structural features, such as the hydroxyethyl group, which may contribute to its unique biological activity and potential therapeutic applications. The presence of the hydroxyethyl group can influence the compound’s solubility, reactivity, and interaction with molecular targets.
Propriétés
Formule moléculaire |
C6H9NO3S2 |
|---|---|
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO3S2/c7-12(9,10)6-2-1-5(11-6)3-4-8/h1-2,8H,3-4H2,(H2,7,9,10) |
Clé InChI |
QRLOJSZXDVWJQK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)S(=O)(=O)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)



![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)


![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)




